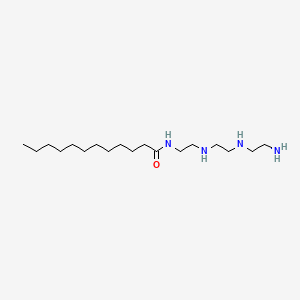

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)dodecanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[2-[[2-[(2-AMINOETHYL)AMINO]ETHYL]AMINO]ETHYL]DODECANAMIDE is an organic compound with the molecular formula C20H45N5O It is a member of the aliphatic amines class and is known for its unique structure, which includes multiple amino groups and a long aliphatic chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[2-[(2-AMINOETHYL)AMINO]ETHYL]AMINO]ETHYL]DODECANAMIDE typically involves the reaction of dodecanoic acid with a polyamine such as tris(2-aminoethyl)amine. The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent to facilitate the formation of the amide bond. The reaction can be summarized as follows:

Reactants: Dodecanoic acid and tris(2-aminoethyl)amine.

Conditions: Dehydrating agent (e.g., thionyl chloride), solvent (e.g., dichloromethane), and controlled temperature.

Procedure: The dodecanoic acid is first converted to its acyl chloride derivative using a dehydrating agent. This intermediate is then reacted with tris(2-aminoethyl)amine to form the desired amide product.

Industrial Production Methods

In an industrial setting, the production of N-[2-[[2-[(2-AMINOETHYL)AMINO]ETHYL]AMINO]ETHYL]DODECANAMIDE may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as:

Purification: Using techniques like recrystallization or chromatography to purify the final product.

Quality Control: Ensuring the product meets specific standards through analytical methods like HPLC or NMR spectroscopy.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-[[2-[(2-AMINOETHYL)AMINO]ETHYL]AMINO]ETHYL]DODECANAMIDE can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The compound can be reduced to form simpler amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

N-[2-[[2-[(2-AMINOETHYL)AMINO]ETHYL]AMINO]ETHYL]DODECANAMIDE has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules and polymers.

Biology: Investigated for its potential as a ligand in biochemical assays and as a component in drug delivery systems.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the formulation of surfactants, lubricants, and corrosion inhibitors.

Wirkmechanismus

The mechanism of action of N-[2-[[2-[(2-AMINOETHYL)AMINO]ETHYL]AMINO]ETHYL]DODECANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple amino groups allow it to form strong hydrogen bonds and electrostatic interactions with its targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter cell membrane properties by integrating into the lipid bilayer.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-[2-[[2-[(2-AMINOETHYL)AMINO]ETHYL]AMINO]ETHYL]STEARAMIDE: Similar structure but with a longer aliphatic chain.

N-[2-[(2-AMINOETHYL)AMINO]ETHYL]DODECYLAMINE: Lacks the amide functional group.

TRIS(2-AMINOETHYL)AMINE: A simpler structure with three aminoethyl groups but no long aliphatic chain.

Uniqueness

N-[2-[[2-[(2-AMINOETHYL)AMINO]ETHYL]AMINO]ETHYL]DODECANAMIDE is unique due to its combination of multiple amino groups and a long aliphatic chain, which imparts distinct physicochemical properties. This structure allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a versatile compound in various applications.

Biologische Aktivität

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)dodecanamide, a complex organic compound, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a long hydrophobic dodecanamide backbone combined with multiple amino groups. The molecular formula is C15H34N4, with a molecular weight of approximately 388.6 g/mol. Its structure allows for significant interactions within biological systems due to the presence of hydrogen bond donors and acceptors, which facilitate binding to various biological targets.

The compound's mechanism of action involves:

- Hydrogen Bonding : The multiple amino groups enable the formation of strong hydrogen bonds with enzymes or receptors, potentially modulating their activity.

- Electrostatic Interactions : These interactions can influence cellular processes by altering membrane properties or enzyme functions.

- Cell Membrane Integration : The hydrophobic tail may integrate into lipid bilayers, affecting membrane fluidity and permeability, which is crucial for drug delivery systems.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Properties

The compound has also been explored for its anticancer activities. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Such effects are attributed to its ability to interact with signaling pathways involved in cancer progression .

Applications in Research and Industry

This compound serves various roles in scientific research and industry:

- Pharmaceutical Development : Its unique structure makes it a candidate for drug formulation, particularly in developing targeted therapies for cancer and infections.

- Surfactant Production : Due to its amphiphilic nature, it is utilized in formulating surfactants and emulsifiers.

- Analytical Chemistry : The compound can be analyzed using high-performance liquid chromatography (HPLC), facilitating studies on its pharmacokinetics and interactions with other molecules .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study 1 : A study examining the antimicrobial efficacy of the compound found that it significantly reduced the growth of Staphylococcus aureus at concentrations as low as 10 µM.

- Study 2 : Research on its anticancer effects demonstrated that treatment with the compound led to a 50% reduction in cell viability in breast cancer cell lines at 25 µM concentration after 48 hours .

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| N-(2-Aminoethyl)-N,N-dimethyldodecanamide | C15H31N | 241.43 g/mol | Lacks multiple amino groups |

| Dodecylamine | C12H27N | 185.36 g/mol | Simple structure, no acetylation |

| N,N-Dimethyldodecanamide | C15H31N2O | 241.43 g/mol | Contains dimethyl substitution |

The structural complexity of this compound enhances both solubility and potential biological activity compared to simpler analogs.

Eigenschaften

CAS-Nummer |

65179-50-2 |

|---|---|

Molekularformel |

C18H40N4O |

Molekulargewicht |

328.5 g/mol |

IUPAC-Name |

N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]dodecanamide |

InChI |

InChI=1S/C18H40N4O/c1-2-3-4-5-6-7-8-9-10-11-18(23)22-17-16-21-15-14-20-13-12-19/h20-21H,2-17,19H2,1H3,(H,22,23) |

InChI-Schlüssel |

BVTFPKVMGFMGFX-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCC(=O)NCCNCCNCCN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.